molecular formula C17H17NO3 B14096631 4-Benzyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid

4-Benzyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid

Katalognummer: B14096631
Molekulargewicht: 283.32 g/mol
InChI-Schlüssel: LRJRRHNZPBGIPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Benzyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of benzoxazepines, which are known for their diverse biological activities and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine with a suitable dihydroxybenzene derivative, followed by cyclization using a dehydrating agent such as phosphorus oxychloride . The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

4-Benzyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to derivatives with different biological activities .

Wissenschaftliche Forschungsanwendungen

4-Benzyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-Benzyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,3,4,5-Tetrahydro-1,4-benzoxazepine: A structurally similar compound with different substituents.

    4-Benzyl-2,3,4,5-tetrahydro-1,4-benzothiazepine: Contains a sulfur atom instead of oxygen in the ring.

    4-Benzyl-2,3,4,5-tetrahydro-1,4-benzodiazepine: Contains a nitrogen atom in the ring.

Uniqueness

4-Benzyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid is unique due to its specific structural features, such as the presence of a benzyl group and a carboxylic acid moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C17H17NO3

Molekulargewicht

283.32 g/mol

IUPAC-Name

4-benzyl-3,5-dihydro-2H-1,4-benzoxazepine-5-carboxylic acid

InChI

InChI=1S/C17H17NO3/c19-17(20)16-14-8-4-5-9-15(14)21-11-10-18(16)12-13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H,19,20)

InChI-Schlüssel

LRJRRHNZPBGIPO-UHFFFAOYSA-N

Kanonische SMILES

C1COC2=CC=CC=C2C(N1CC3=CC=CC=C3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.